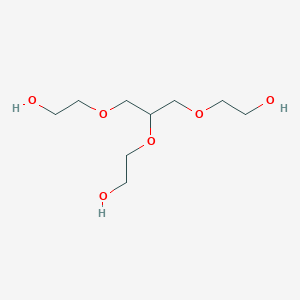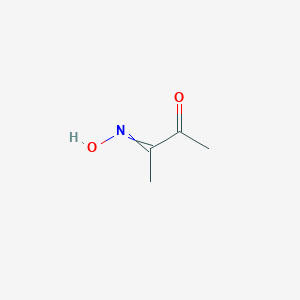
2,3-Butanodiona monoxima
Descripción general
Descripción
2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992)
Aplicaciones Científicas De Investigación
Inhibición de la interacción actina-miosina
BDM es un potente inhibidor de la interacción actina-miosina . Se ha utilizado en la investigación para estudiar el papel de la miosina en el transporte vectorial . Cuando las células se expusieron a BDM, se observó un aumento notable en el número de domos, lo que indica un efecto significativo en la interacción actina-miosina .
2. Inducción del transporte de iones y fluidos BDM ha demostrado inducir el transporte de iones y fluidos en monocapas de MDCK . Esto sugiere que BDM puede modular la actividad de transporte en las células, lo cual es crucial para diversas funciones celulares .
Modulación de la contracción muscular
BDM se ha utilizado para estudiar la influencia de la interacción actina-miosina en la contracción muscular . Se ha encontrado que BDM mejora la rigidez de la unión de la miosina a la actina, lo que puede ralentizar la transición de la acto-miosina del estado A∙M∙ADP∙Pi al estado A∙M∙ADP .
Tratamiento de miopatías congénitas
BDM se ha sugerido como un posible tratamiento para miopatías congénitas . Se ha encontrado que BDM puede aumentar el número de cabezas de miosina esenciales para la generación de fuerza . Esto sugiere que BDM podría utilizarse para aumentar la eficiencia de las reordenaciones conformacionales de la miosina en presencia de ciertas mutaciones asociadas con la miopatía congénita
Mecanismo De Acción
Target of Action
The primary target of 2,3-Butanedione Monoxime (BDM) is skeletal muscle myosin-II . Myosin-II plays a crucial role in muscle contraction, and its interaction with actin is fundamental to this process .
Mode of Action
BDM is a well-characterized, low-affinity, non-competitive inhibitor of skeletal muscle myosin-II . BDM enhances the rigidity of myosin binding to actin, which can slow down the transition of actomyosin from the A∙M∙ADP∙Pi state to the A∙M∙ADP state . This is one of the reasons for the decrease in the ATPase activity of myosin .
Biochemical Pathways
BDM affects the actin-myosin interaction, a key component of the muscle contraction pathway .
Pharmacokinetics
It’s known that bdm is used at millimolar concentrations in cell biological experiments .
Result of Action
BDM’s inhibition of myosin-II ATPase activity results in a decrease in muscle contraction . It also induces ion and fluid transport in MDCK monolayers . BDM can be used to increase the efficiency of myosin conformational rearrangements in the presence of tropomyosin with the R90P mutation associated with congenital myopathy .
Action Environment
The action of BDM can be influenced by environmental factors such as the presence of other proteins and ions. For example, in the absence of the regulatory proteins tropomyosin and troponin, BDM enhances the rigidity of myosin binding to actin . Also, replacement of extracellular Na+ and Cl- and inhibition of Na±K±ATPase can block the induction of domes, a result of BDM’s action .
Safety and Hazards
Direcciones Futuras
While specific future directions for 2,3-Butanedione monoxime were not found in the search results, it’s worth noting that it has been used in various studies, such as those investigating the role of actin-myosin interaction in myofibril formation during development . This suggests that it may continue to be a valuable tool in biological and medical research.
Análisis Bioquímico
Biochemical Properties
2,3-Butanedione monoxime plays a significant role in biochemical reactions. It interacts with myosin-II, a protein involved in muscle contraction . BDM acts as a non-competitive inhibitor of myosin ATPase activity . It does not inhibit the ATPase activity of other myosins .
Cellular Effects
2,3-Butanedione monoxime has notable effects on various types of cells and cellular processes. For instance, in epithelial MDCK cell monolayers, cells exposed to BDM showed a remarkable increase in the number of domes . This suggests that BDM influences cell function by modulating cell shape and polarity .
Molecular Mechanism
The molecular mechanism of 2,3-Butanedione monoxime involves its interaction with myosin-II. BDM inhibits the ATPase activity of myosin-II, thereby affecting the actin-myosin interaction . This interaction is crucial for muscle contraction, suggesting that BDM exerts its effects at the molecular level by modulating this process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Butanedione monoxime change over time. For instance, when myotubes cultured in BDM-containing media were transferred to control media, sarcomeric structures were formed in 2–3 days . This suggests that the inhibitory effect of BDM on myotubes is reversible .
Dosage Effects in Animal Models
In animal models, the effects of 2,3-Butanedione monoxime vary with different dosages. For example, in a pig model of cardiac arrest, increasing the dose of BDM improved the hemodynamic effectiveness of cardiopulmonary resuscitation (CPR), thus ultimately improving resuscitability .
Metabolic Pathways
2,3-Butanedione monoxime is involved in metabolic pathways related to muscle contraction. It interacts with myosin-II, an enzyme crucial for muscle contraction
Transport and Distribution
Given its role as a myosin-II inhibitor, it is likely that it interacts with proteins involved in muscle contraction .
Subcellular Localization
Given its role in inhibiting myosin-II, it is likely localized to areas where myosin-II is present, such as muscle fibers
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2,3-Butanedione monoxime can be achieved through the reaction between 2,3-butanedione and hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": ["2,3-butanedione", "hydroxylamine hydrochloride", "base (such as sodium hydroxide or potassium hydroxide)", "solvent (such as ethanol or water)"], "Reaction": [ "Dissolve 2,3-butanedione and hydroxylamine hydrochloride in a solvent.", "Add a base to the mixture and stir.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and filter the precipitated product.", "Wash the product with a solvent and dry it under vacuum.", "The resulting product is 2,3-Butanedione monoxime." ] } | |
Número CAS |
57-71-6 |
Fórmula molecular |
C4H7NO2 |
Peso molecular |
101.10 g/mol |
Nombre IUPAC |
(3Z)-3-hydroxyiminobutan-2-one |
InChI |
InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3/b5-3- |
Clave InChI |
FSEUPUDHEBLWJY-HYXAFXHYSA-N |
SMILES isomérico |
C/C(=N/O)/C(=O)C |
SMILES |
CC(=NO)C(=O)C |
SMILES canónico |
CC(=NO)C(=O)C |
Apariencia |
A crystalline solid |
Punto de ebullición |
365 to 367 °F at 760 mmHg (NTP, 1992) |
melting_point |
171 to 172 °F (NTP, 1992) |
| 57-71-6 17019-25-9 |
|
Descripción física |
2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992) Cream-colored solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] |
Pictogramas |
Irritant |
Solubilidad |
10 to 50 mg/mL at 64 °F (NTP, 1992) |
Sinónimos |
2,3-BDMO 2,3-butanedione monooxime 2,3-butanedione monoxime butanedione monoxime diacetyl monooxime diacetyl monoxime diacetylmonoxime KBDO potassium 2,3-butanedione monoximate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BDM primarily interacts with the myosin ATPase, a key enzyme in muscle contraction. [] It acts as an uncompetitive inhibitor, specifically targeting the M.ADP.Pi complex. [] This interaction reduces the concentration of the "strong" actin-binding state (M*.ADP) and increases the concentration of the "weak" binding state (M.ADP.Pi). [] This ultimately leads to inhibition of force production in muscle. [, ] Additionally, BDM can affect intracellular Ca2+ handling, further contributing to its negative inotropic effects. [, ]
ANone:
A: BDM possesses "chemical phosphatase" activity. [, ] This property allows it to dephosphorylate acetylcholinesterase inhibited by organophosphates. [, ] This reactivation ability makes BDM a potential therapeutic agent for organophosphate poisoning. []
A: While the provided abstracts don't delve into detailed SAR studies for BDM, research on related oximes, particularly in the context of organophosphate poisoning, suggests that structural modifications can significantly impact their reactivation potency and selectivity towards different enzymes. [] For example, uncharged oximes, like BDM, tend to be better reactivators of carboxylesterase compared to cationic oximes, highlighting the importance of charge in target selectivity. []
A: Numerous studies demonstrate BDM's efficacy in various in vitro and ex vivo settings. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] For instance, BDM improves the preservation of isolated rat hearts during hypothermic storage. [, ] It also protects against reperfusion injury in isolated heart models. [, ] In vivo studies are limited, but one study suggests BDM's potential to protect against oxidative stress in a rat model. []
ANone: The provided abstracts don't discuss resistance mechanisms or cross-resistance related to BDM. This aspect would require further investigation.
A: While the provided abstracts primarily focus on BDM's effects on muscle contraction and its potential therapeutic benefits, some studies indicate potential toxicity. One abstract specifically mentions "2,3-butanedione monoxime poisoning." [] Additionally, research on its effects on various ion channels and cellular processes suggests the possibility of off-target effects. [, , ] Therefore, careful consideration of potential toxicity and long-term effects is crucial when using or investigating BDM.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


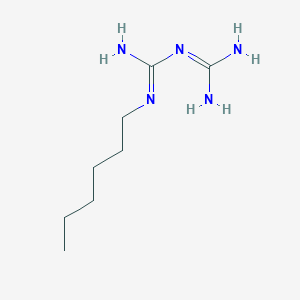
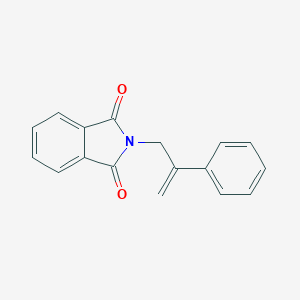
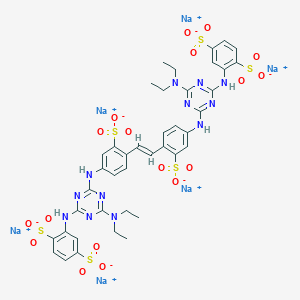


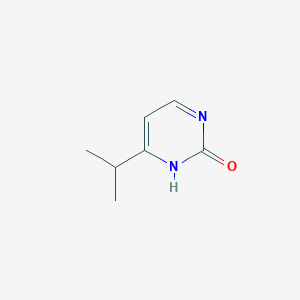



![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)
![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)
![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)

